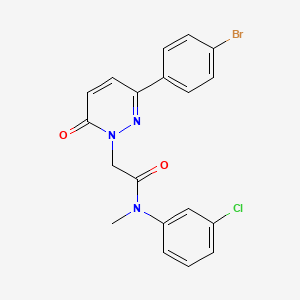
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals with a core structure of pyridazinone, known for various pharmacological properties. The interest in pyridazinone derivatives stems from their wide range of biological activities and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the condensation of corresponding benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. Alkylation of pyridazinones with esters of alpha-bromoacetic acid followed by hydrolysis and coupling with various amines yields the desired acetamide derivatives (Kane et al., 1992).
Molecular Structure Analysis
The molecular structure of such compounds includes two primary cyclic groups linked by a methylene spacer. The pyridazine ring exhibits a twisted conformation, and its spatial arrangement with bromophenyl and chlorophenyl groups significantly affects its chemical reactivity and physical properties (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidation and halogenation, leading to the formation of diverse derivatives with potential pharmacological activities. The reactivity channels for such acetamides when exposed to chemical oxidants have been explored, demonstrating the versatility of the pyridazinone scaffold in synthetic chemistry (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are influenced by the compound's molecular geometry and the presence of halogen atoms. These aspects play a crucial role in determining the compound's behavior in biological systems and its overall utility in drug design.
Chemical Properties Analysis
Pyridazinone derivatives exhibit a range of chemical properties, including antimicrobial and anticonvulsant activities, although many show weak activity in these areas. Their chemical stability, reactivity, and interactions with biological targets are central to their potential therapeutic applications (Kane et al., 1992).
Aplicaciones Científicas De Investigación
Pyridazinone Compounds as Selective Inhibitors
Pyridazinone derivatives, such as ABT-963, have been identified as potent and selective COX-2 inhibitors, showcasing excellent selectivity ratios and improved aqueous solubility compared to other selective inhibitors. These compounds demonstrate significant oral anti-inflammatory potency and gastric safety in animal models. Their application spans the treatment of pain and inflammation associated with arthritis, through the reduction of prostaglandin E2 production and edema, and dose-dependent reduction in nociception. This highlights the potential therapeutic applications of pyridazinone compounds in medical research and drug development (Asif, 2016).
Antioxidant Capacity and Reaction Pathways
The study of antioxidant capacity and the underlying reaction pathways of compounds like ABTS and its analogs provides crucial insights into their pharmacological potential. Understanding the specific reaction mechanisms, such as coupling adducts formation and oxidative degradation pathways, is essential in evaluating the antioxidant properties of various compounds. This knowledge supports the development of assays for antioxidant capacity measurement and contributes to the broader understanding of oxidative stress management in biological systems (Ilyasov et al., 2020).
Hepatoprotective and Nephroprotective Activities
Compounds like chrysin, belonging to the flavonoid class, have been extensively studied for their wide range of pharmacological properties, including hepatoprotective and nephroprotective activities. The review of chrysin's biochemical and molecular mechanisms suggests its effectiveness against various toxins and drugs, attributing these protective effects to its antioxidant and anti-apoptotic activities. Such research underscores the potential of certain chemical compounds in mitigating liver and kidney toxicity induced by toxic agents, guiding the development of safer pharmaceutical products (Pingili et al., 2019).
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c1-23(16-4-2-3-15(21)11-16)19(26)12-24-18(25)10-9-17(22-24)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXLOUHZZKGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
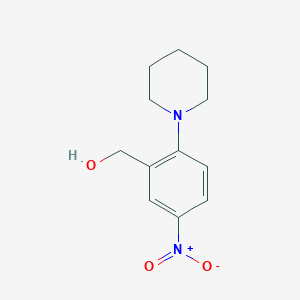
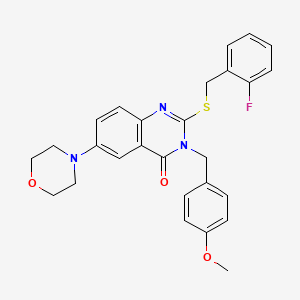
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)
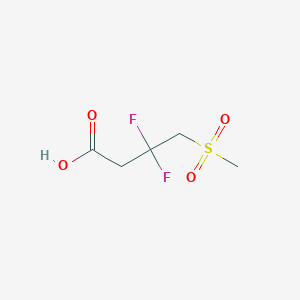

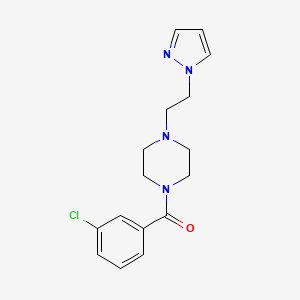
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)
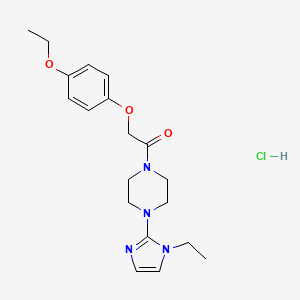
![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)
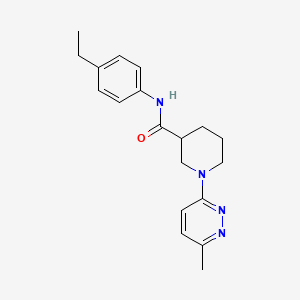
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)